

# AZD-1305: A Technical Deep Dive into its Role in Atrial Fibrillation Suppression

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AZD-1305

Cat. No.: B605743

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational antiarrhythmic agent **AZD-1305**, with a specific focus on its mechanism of action and efficacy in the suppression of atrial fibrillation (AF). **AZD-1305**, a combined ion channel blocker, was developed for the management of AF, demonstrating atrial-predominant electrophysiological effects.[1][2] Despite its potential, the development program for **AZD-1305** was ultimately discontinued due to an unfavorable benefit-risk profile, primarily related to QT prolongation and instances of Torsades de Pointes (TdP).[3][4] This document collates key preclinical and clinical findings to serve as a detailed resource for the scientific community.

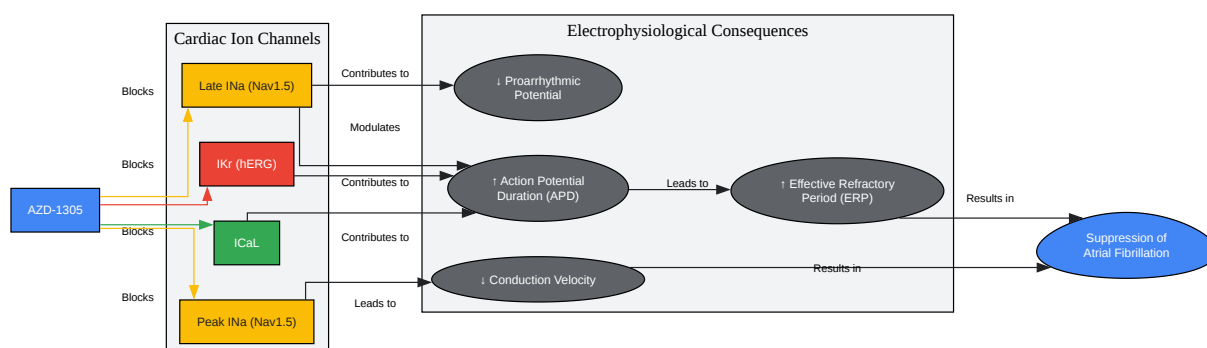
## Core Mechanism of Action: Multi-Ion Channel Blockade

**AZD-1305** exerts its antiarrhythmic effects by blocking several key cardiac ion channels. In vitro studies have identified it as a potent blocker of the rapid component of the delayed rectifier potassium current (IKr), the L-type calcium current (ICaL), and the inward sodium current (INa).[5][6] This multi-channel blockade contributes to its functional effects on action potential duration (APD), refractoriness, and conduction.[6]

The primary mechanism involves the prolongation of the action potential duration, a characteristic of Class III antiarrhythmic agents, by blocking the hERG potassium channel responsible for the IKr current.[5] This leads to an increased refractory period in both atria and

ventricles.[5] Additionally, **AZD-1305** attenuates both the peak (INapeak) and late (INalate) sodium currents, with a more potent inhibition of the late current.[5] The blockade of the late sodium current is thought to counteract the proarrhythmic potential of IKr blockade by preventing excessive APD prolongation and instability.[5][7][8]

## Signaling Pathway of AZD-1305's Cellular Effects



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **AZD-1305**.

## Quantitative Data Summary

The following tables summarize the quantitative data on the ion channel blocking potency and electrophysiological effects of **AZD-1305** from various preclinical and clinical studies.

### Table 1: In Vitro Ion Channel Blocking Potency of AZD-1305

Ion Current	IC50 Value (μM)	Cell Type	Reference
INalate	4.3	Dog Cardiomyocytes	[7][8]
INapeak	66	Dog Cardiomyocytes	[7][8]
hERG (IKr)	Not explicitly stated in provided text	CHO cells	[7]
L-type Calcium (ICaL)	Not explicitly stated in provided text	Not specified	[6][9]
hNav1.5 (INa)	Not explicitly stated in provided text	Not specified	[9]

**Table 2: Electrophysiological Effects of AZD-1305 in Preclinical Models**

Parameter	Species	Preparation	Concentration	Effect	Reference
Vmax Reduction (Atria)	Dog	Isolated Myocytes	3 $\mu$ M	-51 $\pm$ 10%	<a href="#">[1]</a> <a href="#">[2]</a>
Vmax Reduction (Ventricles)	Dog	Isolated Myocytes	3 $\mu$ M	-31 $\pm$ 23%	<a href="#">[1]</a> <a href="#">[2]</a>
APD90 Prolongation (Atria - Crista Terminalis)	Dog	Coronary-Perfused Preparations	3.0 $\mu$ M	From 224 $\pm$ 12 to 298 $\pm$ 30 ms	<a href="#">[1]</a>
APD90 Prolongation (Atria - Pectinate Muscle)	Dog	Coronary-Perfused Preparations	3.0 $\mu$ M	From 205 $\pm$ 8 to 283 $\pm$ 17 ms	<a href="#">[1]</a>
APD90 Prolongation (Ventricles - M cell region)	Dog	Coronary-Perfused Preparations	3.0 $\mu$ M	From 167 $\pm$ 14 to 209 $\pm$ 14 ms	<a href="#">[1]</a>
APD90 Prolongation (Ventricles - Epicardium)	Dog	Coronary-Perfused Preparations	3.0 $\mu$ M	From 148 $\pm$ 12 to 191 $\pm$ 24 ms	<a href="#">[1]</a>
QT Interval Prolongation	Rabbit	In vivo (Methoxamine-sensitized)	Not specified	From 145 $\pm$ 8 to 196 $\pm$ 18 ms	<a href="#">[9]</a>
QT Interval Shortening (Post-Dofetilide TdP)	Rabbit	In vivo	Not specified	From 275 $\pm$ 25 to 216 $\pm$ 9 ms	<a href="#">[9]</a>

QT Interval Prolongation	Dog	In vivo (Chronic AV block)	Not specified	From 535 ± 28 to 747 ± 36 ms	[10]
--------------------------	-----	----------------------------	---------------	------------------------------	------

**Table 3: Electrophysiological Effects of AZD-1305 in Humans (Phase II Clinical Trial)**

Parameter	Dose Group	Mean Increase (milliseconds)	Reference
Left Atrial Effective Refractory Period (LAERP)	3	55	[11]
Right Atrial Effective Refractory Period (RAERP)	3	84	[11]
Right Ventricular Effective Refractory Period (RVERP)	3	59	[11]
Paced QT Interval	3	70	[11]

**Table 4: Clinical Efficacy of Intravenous AZD-1305 for Atrial Fibrillation Conversion**

Dose Rate (mg/h)	Conversion Rate	Placebo Conversion Rate	P-value vs. Placebo	Reference
50	8% (2 of 26)	0% (0 of 43)	0.14	[4]
100	18% (8 of 45)	0% (0 of 43)	0.006	[4]
130	38% (17 of 45)	0% (0 of 43)	< 0.001	[4]
180	50% (6 of 12)	0% (0 of 43)	< 0.001	[4]

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from key studies on **AZD-1305**.

### In Vitro Electrophysiology in Canine Myocytes

- Objective: To determine the effects of **AZD-1305** on atrial and ventricular electrophysiology.
- Animal Model: Anesthetized dogs.[\[1\]](#)[\[2\]](#)
- Preparations:
  - Isolated atrial and ventricular myocytes for whole-cell patch-clamp studies.[\[1\]](#)[\[2\]](#)
  - Coronary-perfused right atria for studying AF induction and termination.[\[1\]](#)[\[2\]](#)
- Techniques:
  - Whole-cell patch-clamp: Used to measure fast sodium current (I<sub>Na</sub>) and the maximum rate of rise of the action potential upstroke (V<sub>max</sub>).[\[1\]](#)[\[2\]](#)
  - Microelectrode recordings: Utilized in coronary-perfused preparations to measure action potential duration (APD) and effective refractory period (ERP).[\[1\]](#)
- Protocol:
  - Myocytes were isolated from canine atria and ventricles.
  - Whole-cell patch-clamp technique was employed to record ionic currents and action potentials.
  - **AZD-1305** was applied at various concentrations (e.g., 3  $\mu$ M) to assess its effect on I<sub>Na</sub> and V<sub>max</sub> at a specified cycle length (e.g., 500 ms).[\[1\]](#)[\[2\]](#)
  - In separate experiments, coronary-perfused right atrial preparations were used.
  - Persistent acetylcholine-mediated AF was induced, and the ability of **AZD-1305** to prevent induction or terminate existing AF was evaluated.[\[1\]](#)[\[2\]](#)

## In Vivo Electrophysiology in Anesthetized Dogs

- Objective: To assess the in vivo electrophysiological and hemodynamic effects of **AZD-1305**.
- Animal Model: Anesthetized dogs.[\[1\]](#)
- Protocol:
  - **AZD-1305** was infused to achieve two different pseudo steady-state plasma concentrations (low dose: ~1.0-1.2  $\mu\text{M}$ ; high dose: ~3.1-4.4  $\mu\text{M}$ ).[\[1\]](#)
  - Electrophysiological and hemodynamic variables were recorded before and after drug infusion.
  - Parameters measured included heart rate, mean arterial blood pressure, action potential duration, effective refractory period, diastolic threshold of excitation, and conduction time in both atria and ventricles.[\[1\]](#)

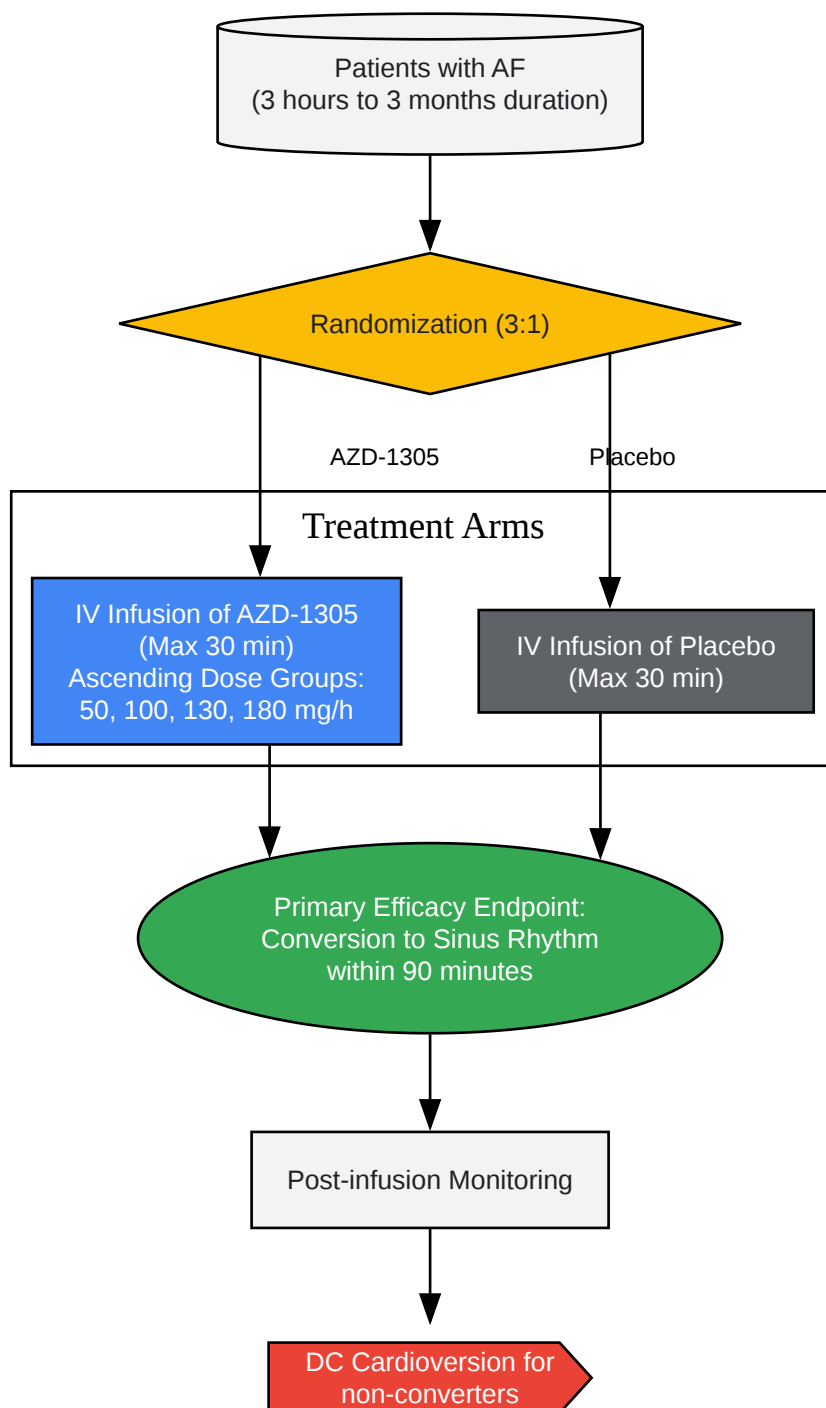
## Clinical Electrophysiology Study in Atrial Flutter Patients

- Objective: To assess the cardiac electrophysiological and hemodynamic effects of intravenous **AZD-1305** in humans.
- Study Population: Patients who had undergone successful catheter ablation of atrial flutter. [\[11\]](#)
- Study Design: Randomized, placebo-controlled study with four ascending dose groups of **AZD-1305** (n=38) versus placebo (n=12).[\[11\]](#)
- Protocol:
  - Electrophysiological and hemodynamic measurements were performed before the infusion.
  - Patients received either **AZD-1305** or placebo via intravenous infusion.
  - Measurements were repeated commencing 20 minutes after the start of the infusion.[\[11\]](#)

- Primary outcome measure was the change in the left atrial effective refractory period (LAERP).[\[11\]](#)[\[12\]](#)
- Secondary outcome measures included right atrial and ventricular effective refractory periods (RAERP, VERP), and other electrocardiographic variables.[\[11\]](#)[\[12\]](#)

## Experimental Workflow for Clinical Trial of AF Conversion





[Click to download full resolution via product page](#)

Caption: Workflow of the clinical trial for AF conversion.

## Conclusion

**AZD-1305** is a multi-ion channel blocker that demonstrated efficacy in converting atrial fibrillation to sinus rhythm and exhibited atrial-predominant electrophysiological actions.[1][2][4] Its mechanism, involving the blockade of IKr, INa, and ICaL, leads to a prolongation of the action potential duration and effective refractory period, particularly in atrial tissue.[1][5] While preclinical studies suggested a potentially low proarrhythmic profile due to its combined ion channel effects, clinical trials revealed a dose-dependent increase in QT interval and the occurrence of Torsades de Pointes, which ultimately led to the discontinuation of its development.[3][4][9] The comprehensive data gathered from the investigation of **AZD-1305** provides valuable insights into the complexities of developing antiarrhythmic drugs and the intricate balance between efficacy and safety.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological cardioversion of atrial fibrillation--a double-blind, randomized, placebo-controlled, multicentre, dose-escalation study of AZD1305 given intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AZD1305 - Wikipedia [en.wikipedia.org]
- 6. Electrophysiologic and Antiarrhythmic Effects of AZD1305 in Canine Pulmonary Vein Sleeves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The combined ion channel blocker AZD1305 attenuates late Na current and IKr-induced action potential prolongation and repolarization instability - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A randomized invasive cardiac electrophysiology study of the combined ion channel blocker AZD1305 in patients after catheter ablation of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiac electrophysiological study [astrazenecaclinicaltrials.com]
- To cite this document: BenchChem. [AZD-1305: A Technical Deep Dive into its Role in Atrial Fibrillation Suppression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605743#azd-1305-s-role-in-suppressing-atrial-fibrillation]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)